molecular formula C18H19ClN2O3 B6664084 6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid

6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid

Cat. No.: B6664084
M. Wt: 346.8 g/mol
InChI Key: UGIFIUSUBDGQRR-UHFFFAOYSA-N
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Description

6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a butan-2-yl chain, which is further substituted with a 4-chlorophenyl group. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate 3-(4-chlorophenyl)butan-2-ylamine, which is then reacted with pyridine-2-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often involve the use of coupling reagents such as carbodiimides to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid include other pyridine derivatives with carbamoyl and carboxylic acid functional groups. Examples include:

  • 6-[3-(4-Bromophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid
  • 6-[3-(4-Fluorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, may impart distinct properties compared to other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

6-[3-(4-chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-11(13-7-9-14(19)10-8-13)12(2)21(3)17(22)15-5-4-6-16(20-15)18(23)24/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIFIUSUBDGQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)N(C)C(=O)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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